N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride
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Overview
Description
N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to a methoxyethanamine moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the bromination and subsequent amination reactions. The hydrochloride salt formation is usually achieved through acid-base reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group is known to interact with aromatic residues in proteins, while the methoxyethanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride
- N-[(3-chlorophenyl)methyl]-2-methoxyethanamine;hydrochloride
- N-[(3-bromophenyl)methyl]-2-ethoxyethanamine;hydrochloride
Uniqueness
N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-13-6-5-12-8-9-3-2-4-10(11)7-9;/h2-4,7,12H,5-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYUHFDFVNLHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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